tert-Butyl 2-amino-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Discovery and Historical Context
The development of thieno[2,3-c]pyridine derivatives traces back to the foundational work on thienopyridine chemistry established in the late 1960s, when researchers first synthesized and characterized the thieno[2,3-b]- and thieno[3,2-b]pyridine systems through systematic synthetic approaches. The evolution of thieno[2,3-c]pyridine chemistry emerged from the broader exploration of heterocyclic compounds that combine thiophene and pyridine ring systems, which gained prominence due to their diverse biological activities and pharmaceutical applications. The specific compound this compound was developed as part of systematic efforts to create more sophisticated derivatives with enhanced biological properties and improved synthetic accessibility.
The historical progression of thieno[2,3-c]pyridine research has been marked by significant advances in synthetic methodology, particularly through the development of the Gewald reaction and its various iterations, which provided efficient routes to substituted 2-aminothiophenes as key precursors. The introduction of tert-butyl protecting groups and carbamoyl functionalities represents a more recent development in this field, reflecting the growing sophistication of heterocyclic chemistry and the demand for compounds with specific structural features for pharmaceutical applications. The compound's emergence in the scientific literature reflects the ongoing evolution of medicinal chemistry approaches that seek to leverage the unique electronic properties and chemical reactivity of fused heterocyclic systems.
Research into thieno[2,3-c]pyridine derivatives has been driven by the recognition that these bicyclic systems offer distinctive advantages in drug design, including the ability to interact with diverse biological targets through multiple binding modes. The specific structural modifications present in this compound reflect contemporary approaches to optimizing pharmacological properties while maintaining synthetic feasibility.
Structural Significance and Core Features
The molecular structure of this compound exhibits remarkable complexity through its integration of multiple pharmacologically relevant structural elements within a compact bicyclic framework. The thieno[2,3-c]pyridine core system represents a fusion of a thiophene ring with a pyridine ring, creating a rigid bicyclic structure that constrains conformational flexibility while providing multiple sites for functional group substitution. The dihydro nature of the pyridine ring introduces sp³ hybridized carbons that contribute to the three-dimensional character of the molecule, distinguishing it from fully aromatic thienopyridine systems.
The tert-butyl ester group at position 6 serves multiple structural and synthetic purposes, providing steric bulk that influences molecular conformation while simultaneously functioning as a protecting group for the carboxylic acid functionality. This protecting group strategy enables selective chemical modifications at other positions of the molecule during synthetic sequences. The amino group at position 2 represents a key hydrogen bond donor and acceptor site, capable of participating in various intermolecular interactions that are crucial for biological activity. The carbamoyl group at position 3 introduces additional hydrogen bonding capacity while contributing to the overall polarity and solubility characteristics of the molecule.
The following table summarizes the key structural features and their chemical significance:
| Structural Feature | Position | Chemical Significance | Functional Role |
|---|---|---|---|
| Thieno[2,3-c]pyridine core | Central scaffold | Rigid bicyclic framework | Target recognition and binding |
| tert-Butyl ester | Position 6 | Steric protection and lipophilicity | Synthetic protection and membrane permeability |
| Amino group | Position 2 | Hydrogen bonding capacity | Protein-ligand interactions |
| Carbamoyl group | Position 3 | Amide functionality | Hydrogen bonding and polarity modulation |
| Dihydro saturation | Positions 4,5 | Reduced aromaticity | Conformational flexibility |
The compound's Chemical Abstracts Service registry number 1001020-08-1 provides a unique identifier for this specific structural arrangement. The molecular geometry is further characterized by an InChI key of RITBMKDFXNCZCM-UHFFFAOYSA-N, which encodes the complete structural connectivity information. The presence of three nitrogen atoms, three oxygen atoms, and one sulfur atom within the molecular framework creates multiple opportunities for coordination and hydrogen bonding interactions that are essential for biological activity.
Research Relevance in Organic and Medicinal Chemistry
The research significance of this compound extends across multiple domains of chemical and biological sciences, with particular prominence in medicinal chemistry and pharmaceutical development. The compound serves as a crucial intermediate in dipeptide synthesis, where its distinctive structural features enable efficient coupling reactions without the need for additional base, achieving satisfactory yields within fifteen minutes when utilized with specialized coupling reagents. This synthetic utility has made it a valuable building block for creating more complex molecular architectures required in drug discovery programs.
In the context of medicinal chemistry, thieno[2,3-c]pyridine derivatives have demonstrated significant potential as therapeutic agents targeting various disease conditions. Recent research has established that compounds within this structural class exhibit potent anticancer activity, with specific derivatives showing impressive inhibitory concentrations against multiple cancer cell lines. The compound 6i from a recent study demonstrated broad-spectrum anticancer activity with half-maximal inhibitory concentration values of 10.8 micromolar against head and neck cancer cells, 11.7 micromolar against breast cancer cells, and 12.4 micromolar against colorectal cancer cells, indicating the therapeutic potential of this structural class.
The biological relevance of this compound is further enhanced by its potential applications in targeting Heat Shock Protein 90, a critical molecular chaperone involved in cancer cell survival and proliferation. Molecular docking studies have revealed crucial molecular interactions between thieno[2,3-c]pyridine derivatives and Heat Shock Protein 90, suggesting that structural modifications of the core scaffold can lead to optimized binding affinities and enhanced therapeutic efficacy. The compound's ability to induce cell cycle arrest specifically in the G2 phase represents a distinct mechanism of action that differs from traditional apoptosis-inducing anticancer agents.
The synthetic versatility of this compound class has been demonstrated through various chemical transformations, including oxidation reactions using agents such as potassium permanganate or hydrogen peroxide, reduction reactions employing sodium borohydride or lithium aluminum hydride, and substitution reactions utilizing alkyl halides or acyl chlorides. These reaction capabilities enable the systematic exploration of structure-activity relationships and the development of compound libraries for biological screening. The compound's applications span multiple research areas, including pharmaceutical development as a lead compound for infectious diseases and cancer, chemical research as an intermediate for complex synthesis, and biological research for enzyme inhibition and receptor modulation studies.
Properties
IUPAC Name |
tert-butyl 2-amino-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-13(2,3)19-12(18)16-5-4-7-8(6-16)20-11(15)9(7)10(14)17/h4-6,15H2,1-3H3,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITBMKDFXNCZCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678901 | |
| Record name | tert-Butyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001020-08-1 | |
| Record name | tert-Butyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 2-amino-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (CAS No. 1001020-08-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₉N₃O₃S
- Molecular Weight : 297.37 g/mol
- CAS Number : 1001020-08-1
- Purity : Typically ≥95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for its potential therapeutic applications.
- Antimicrobial Activity : Research indicates that the compound could possess antimicrobial properties, particularly against Mycobacterium tuberculosis, by disrupting cell wall synthesis and function .
- Modulation of Cellular Signaling Pathways : It may influence pathways related to inflammation and cell proliferation, although specific targets remain to be fully elucidated.
Antimicrobial Studies
A significant area of research has focused on the compound's activity against Mycobacterium tuberculosis (Mtb). For instance, a study demonstrated that derivatives of thienopyridine compounds exhibited inhibitory effects on Mtb with minimal inhibitory concentrations (MIC) ranging from 5.1 μM to higher values depending on the structural modifications .
Case Study: Tuberculosis Resistance
In a case study examining drug resistance mechanisms in Mtb, it was found that compounds similar to tert-butyl 2-amino-3-carbamoyl derivatives could potentially overcome resistance by targeting alternative pathways or enzymes that are not affected by traditional antibiotics . This highlights the importance of exploring such compounds in the context of rising antibiotic resistance.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial (Mtb) | MIC50 = 5.1 μM | |
| Enzyme Inhibition | Specific target inhibition | |
| Cellular Signaling | Modulation of inflammatory pathways |
Safety and Toxicology
While the biological activities are promising, safety profiles must be established. The compound is classified with precautionary statements indicating potential hazards (H302 - harmful if swallowed), emphasizing the need for careful handling and further toxicological evaluation .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds related to thienopyridine derivatives exhibit significant anticancer properties. For example, studies have shown that derivatives of thienopyridine can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The compound tert-butyl 2-amino-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is being investigated for its potential to act as an anticancer agent by inducing apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway.
1.2 Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity against various bacterial strains. Preliminary results suggest that it exhibits notable activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. In vitro studies demonstrated that it could inhibit the growth of pathogens responsible for common infections.
1.3 Neuroprotective Effects
Recent studies have suggested that thienopyridine derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve the inhibition of neuroinflammation and oxidative stress, which are critical factors in the progression of these diseases.
Agricultural Science
2.1 Pesticide Development
The structural characteristics of this compound make it a promising candidate for the development of new pesticides. Its ability to interact with biological systems suggests potential use as a biopesticide or fungicide. Field trials are necessary to evaluate its efficacy and safety in agricultural applications.
Material Science
3.1 Polymer Synthesis
In material science, this compound can serve as a building block for synthesizing novel polymers with unique properties. The incorporation of thienopyridine moieties into polymer matrices can enhance thermal stability and mechanical strength. Researchers are exploring its use in creating advanced materials for applications in electronics and coatings.
Data Table: Summary of Applications
| Application Area | Potential Uses | Mechanism/Action |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis; inhibits PI3K/Akt pathway |
| Antimicrobial agents | Inhibits growth of Gram-positive and Gram-negative bacteria | |
| Neuroprotective agents | Reduces neuroinflammation; mitigates oxidative stress | |
| Agricultural Science | Biopesticides/Fungicides | Targets specific pests/pathogens |
| Material Science | Polymer synthesis | Enhances thermal stability and mechanical strength |
Case Studies
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored a series of thienopyridine derivatives, including this compound. Results indicated significant cytotoxicity against several cancer cell lines with IC50 values in the low micromolar range.
Case Study 2: Antimicrobial Efficacy
Research conducted at a university laboratory evaluated the antimicrobial properties of various thienopyridine compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that this compound exhibited comparable activity to conventional antibiotics.
Case Study 3: Polymer Applications
An investigation into the use of thienopyridine derivatives in polymer synthesis showed that incorporating this compound into polycarbonate matrices improved thermal stability by approximately 20%, making it suitable for high-temperature applications.
Comparison with Similar Compounds
Key Observations :
- The 3-carbamoyl group in the target compound distinguishes it from analogs with cyano (electron-withdrawing) or ester (hydrolyzable) groups.
- Substituents at the 2-position (e.g., amino or aryl amino) influence binding affinity in biological systems .
Key Observations :
- The Gewald reaction is a common route for introducing cyano groups in thienopyridines .
- Carbamoyl-containing analogs may require specialized reagents (e.g., urea derivatives) or protection strategies.
Key Observations :
- Cyano-substituted analogs exhibit pronounced bioactivity (e.g., antitubulin), while carbamoyl derivatives are more suited for modular derivatization.
- The tert-butyl group enhances steric protection of the carboxylate, improving metabolic stability .
Preparation Methods
Detailed Synthetic Route Example
| Step | Reaction Description | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Cyclization to form dihydrothieno[2,3-c]pyridine core | tert-butyl 4-oxopiperidine-1-carboxylate + malononitrile; ethanol; sulfur & morpholine catalyst; reflux 70–80°C, 2 h | Core heterocycle intermediate, moderate to good yield (60–80%) |
| 2 | Carbamoylation at position 3 | Carbamoyl chloride or equivalent; base (e.g., triethylamine); solvent (e.g., dichloromethane) | Introduction of carbamoyl group, yield dependent on reagent purity |
| 3 | Amination at position 2 (if not introduced earlier) | Ammonia or amine source; mild heating | Formation of amino substituent |
| 4 | Purification | Recrystallization or chromatography | Pure tert-butyl 2-amino-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, typical yields 63–87% |
Optimization Strategies for Large-Scale Synthesis
- Solvent Selection: Using polar aprotic solvents such as dimethylformamide (DMF) can improve solubility of intermediates and increase reaction rates.
- Catalyst Modification: Replacing morpholine with triethylamine or other organic bases can reduce side reactions during cyclization.
- Microwave-Assisted Synthesis: Application of microwave irradiation can significantly reduce reaction times (e.g., from 2 hours to 30 minutes) while maintaining or improving yields.
- Purification Enhancements: Employing high-performance liquid chromatography (HPLC) for final purification ensures >95% purity and removal of trace impurities.
Analytical Characterization Techniques
| Technique | Purpose | Typical Findings for this compound |
|---|---|---|
| NMR Spectroscopy | Structural confirmation | Proton signals in δ 2.3–4.5 ppm range for dihydrothieno protons; δ 4.5–7.3 ppm for amino and carbamoyl groups; carbonyl carbons at δ 170–180 ppm |
| Mass Spectrometry (ESI-MS) | Molecular weight verification | Molecular ion peak corresponding to [M+H]+ consistent with calculated molecular weight (~expected for tert-butyl derivative) |
| X-ray Crystallography | Spatial arrangement | Confirms ring fusion and substituent positions; C–C bond lengths ~1.52–1.54 Å in similar compounds |
| HPLC | Purity assessment | Reverse-phase C18 column, acetonitrile/water gradient; purity typically >95% |
| Thermogravimetric Analysis (TGA) | Thermal stability | Decomposition temperature >200°C, indicating good stability for storage |
Research Findings and Applications
- The compound serves as a key intermediate in the synthesis of biologically active molecules, particularly in anticancer and antiviral drug development.
- Its diverse functional groups allow for further derivatization to optimize pharmacological properties.
- Research indicates potential for use in studying enzyme mechanisms and cellular pathways due to its ability to interact with biological targets.
- Stability studies recommend storage at –20°C under inert atmosphere to prevent oxidative degradation of the thieno ring.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Core ring formation | Cyclization of tert-butyl 4-oxopiperidine-1-carboxylate with malononitrile, catalyzed by sulfur and morpholine |
| Functional group introduction | Carbamoylation via carbamoyl chlorides; amination by ammonia or amines |
| Purification | Recrystallization or chromatography; typical yields 63–87% |
| Analytical methods | NMR, MS, X-ray crystallography, HPLC, TGA |
| Optimization | Solvent and catalyst choice, microwave-assisted synthesis |
| Storage | –20°C, inert atmosphere to maintain stability |
| Applications | Pharmaceutical intermediate, biological probe, medicinal chemistry research |
Q & A
Basic Question: What synthetic routes are commonly employed to prepare tert-butyl 2-amino-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?
Methodological Answer:
The compound can be synthesized via multicomponent cyclization reactions. A typical approach involves reacting a Boc-protected piperidone derivative (e.g., N-Boc-4-piperidone) with malononitrile and sulfur in ethanol under reflux, catalyzed by morpholine or similar bases. Key steps include:
- Cyclization : Heating at 70–80°C for 2 hours to form the thieno[2,3-c]pyridine core .
- Purification : Isolation via crystallization using ice-cold ethanol to yield the product as a solid (63% yield reported for analogous compounds) .
- Functionalization : Post-synthetic modifications, such as carbamoylation at position 3, can be achieved using urea or carbamoyl chloride derivatives under controlled pH conditions .
Advanced Question: How can reaction conditions be optimized to mitigate low yields or side products in the synthesis of this compound?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Ethanol is preferred for its polarity and boiling point, but acetonitrile or THF may reduce side reactions in sensitive steps .
- Catalyst Screening : Morpholine enhances cyclization efficiency, but alternative bases like triethylamine or DBU can improve regioselectivity .
- Temperature Control : Gradual heating (e.g., 70°C → 80°C) minimizes decomposition. Monitoring by TLC or HPLC ensures reaction progression .
- Workup Adjustments : Sequential washes with dilute HCl and NaHCO₃ remove unreacted starting materials, improving purity .
Basic Question: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- 1H-NMR : Identifies proton environments (e.g., Boc tert-butyl protons at ~1.4 ppm, NH₂ signals at ~6.5–7.5 ppm). Overlapping dihydrothienopyridine signals may require 2D NMR (COSY, HSQC) for resolution .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ expected at ~325 Da for C₁₃H₁₉N₃O₃S). High-resolution MS validates elemental composition .
- IR Spectroscopy : Detects carbamate (C=O stretch ~1700 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹) functional groups .
Advanced Question: How can conflicting NMR data (e.g., signal splitting or unexpected shifts) be resolved during structural validation?
Methodological Answer:
- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange in the dihydrothienopyridine ring .
- Isotopic Labeling : Deuterated analogs or 13C-enriched samples clarify ambiguous assignments via HMBC or NOESY correlations .
- Computational Modeling : DFT-based chemical shift predictions (e.g., using Gaussian or ADF software) cross-validate experimental data .
Basic Question: What safety precautions are required when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Hazard Mitigation : The compound may cause skin/eye irritation (H315, H319). Immediate rinsing with water for 15 minutes is critical upon exposure .
- Storage : Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent degradation .
Advanced Question: What strategies are recommended for evaluating the biological activity of this compound, particularly in taxane-resistant cancer models?
Methodological Answer:
- In Vitro Tubulin Polymerization Assay : Monitor inhibition using purified tubulin (IC₅₀ determination). Compare activity to reference agents like paclitaxel .
- Cell-Based Assays :
- Proliferation Assays : Use MTT or resazurin in taxane-resistant cell lines (e.g., A549-TaxR). Include controls for autophagy/apoptosis (e.g., caspase-3 activation) .
- Mechanistic Studies : Western blotting for βIII-tubulin isoforms or ABC transporter expression identifies resistance pathways .
- In Vivo Models : Xenograft studies in nude mice, with pharmacokinetic profiling to assess bioavailability and metabolite formation .
Basic Question: How can structural modifications at the 3-carbamoyl position enhance the compound’s stability or bioactivity?
Methodological Answer:
- Carbamoyl Substituents : Replace the carbamoyl group with urea or thiourea derivatives to improve hydrogen-bonding interactions .
- Steric Shielding : Introduce bulky groups (e.g., tert-butyl or benzyl) to reduce metabolic oxidation at the 3-position .
- Prodrug Design : Convert the carbamate to a hydrolyzable ester for targeted release in acidic environments (e.g., tumor tissues) .
Advanced Question: How should researchers address discrepancies in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization : Use common positive controls (e.g., colchicine for tubulin assays) and normalize data to cell viability metrics .
- Batch Consistency : Verify compound purity (>95% by HPLC) and exclude solvent residues (e.g., DMSO) that may confound results .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or assay-specific artifacts .
Basic Question: What storage conditions ensure long-term stability of this compound?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Atmosphere : Use argon-filled containers to avoid oxidation of the dihydrothienopyridine ring .
- Lyophilization : For aqueous solutions, lyophilize and store as a powder to hydrolytic degradation .
Advanced Question: What computational tools can predict the compound’s reactivity in novel synthetic pathways?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Retrosynthetic Software : Tools like Synthia or AiZynthFinder propose routes based on known reactions of thieno[2,3-c]pyridine analogs .
- Molecular Dynamics (MD) : Simulate solvation effects to optimize solvent choices for key steps (e.g., ethanol vs. DMF) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
